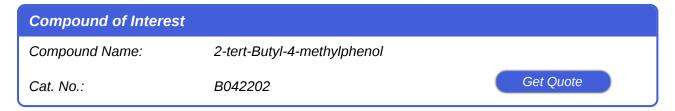


Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-tert-Butyl-4-methylphenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of **2-tert-Butyl-4-methylphenol**, a key chemical intermediate and antioxidant, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and logical workflow visualizations are presented to facilitate a thorough understanding of its molecular structure and spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometric analyses of **2-tert-Butyl-4-methylphenol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.05	d	1H	Ar-H (meta to -OH, ortho to -CH₃)
6.82	dd	1H	Ar-H (ortho to -OH, meta to -CH₃)
6.62	d	1H	Ar-H (ortho to -OH and -C(CH ₃) ₃)
4.89	S	1H	-OH
2.24	S	3H	Ar-CH₃
1.41	S	9H	-C(CH3)3

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
151.3	С-ОН
136.2	C-C(CH ₃) ₃
128.5	C-CH₃
127.9	CH (meta to -OH, ortho to -CH ₃)
125.1	CH (ortho to -OH, meta to -CH₃)
115.0	CH (ortho to -OH and -C(CH₃)₃)
34.2	C(CH ₃) ₃
29.5	C(CH ₃) ₃
20.9	Ar-CH₃

Solvent: CDCl3, Reference: TMS (0 ppm)



Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3640	Strong, Sharp	O-H Stretch (Free)
3450	Broad	O-H Stretch (Hydrogen- bonded)
2960	Strong	C-H Stretch (Aliphatic, asymmetric)
2870	Medium	C-H Stretch (Aliphatic, symmetric)
1605, 1480	Medium	C=C Stretch (Aromatic Ring)
1420	Medium	C-H Bend (CH₃)
1365	Strong	C-H Bend (tert-Butyl)
1230	Strong	C-O Stretch (Phenolic)
1170	Medium	C-H in-plane bend (Aromatic)
870, 810	Strong	C-H out-of-plane bend (Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
164	35	[M] ⁺ (Molecular Ion)
149	100	[M - CH ₃] ⁺
121	20	[M - C ₃ H ₇] ⁺
107	15	[M - C4H9] ⁺
91	10	[C ₇ H ₇]+ (Tropylium ion)
77	8	[C ₆ H ₅]+ (Phenyl ion)



Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the spectral analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of **2-tert-Butyl-4-methylphenol** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The spectral width was set from -2 to 12 ppm.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton broadband decoupler. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds. The spectral width was set from 0 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **2-tert-Butyl-4-methylphenol** (approximately 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

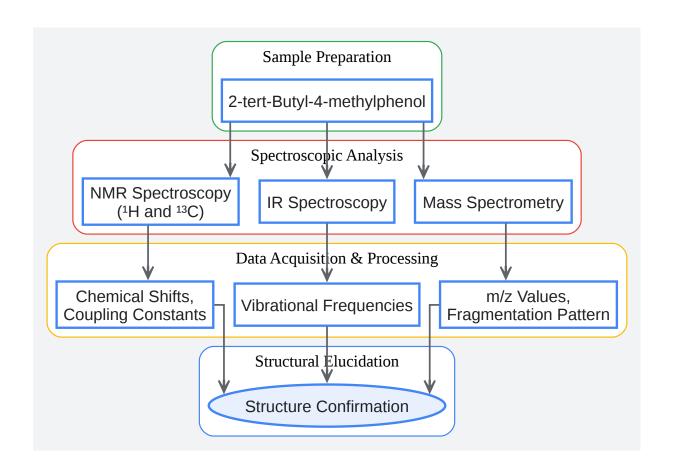


Sample Introduction: A dilute solution of **2-tert-Butyl-4-methylphenol** in methanol was introduced into the mass spectrometer via a direct insertion probe. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a non-polar capillary column, which was interfaced with the mass spectrometer.

Ionization and Analysis: Electron Ionization (EI) was performed at an electron energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector scanned a mass-to-charge (m/z) range of 50 to 500 amu.

Visualization of Analytical Workflow and Structural Elucidation

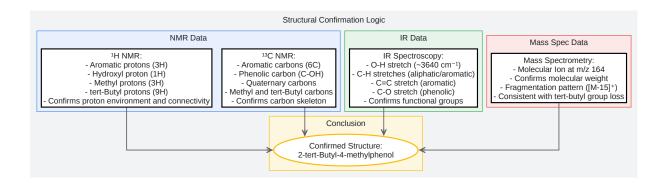
The following diagrams illustrate the experimental workflow and the logical process of combining spectral data for structural confirmation.



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Diagram 1: Experimental workflow for the spectral analysis of **2-tert-Butyl-4-methylphenol**.



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Diagram 2: Logical relationship of spectral data for structural confirmation.

• To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-tert-Butyl-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042202#spectral-analysis-of-2-tert-butyl-4-methylphenol-using-nmr-ir-and-mass-spec]

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